Allyl methanesulfonate chemical properties and structure
Allyl methanesulfonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methanesulfonate (B1217627) (CAS No. 6728-21-8), also known as prop-2-en-1-yl methanesulfonate, is a reactive ester of methanesulfonic acid.[1] Its bifunctional nature, possessing both a good leaving group (methanesulfonate) and a reactive allyl moiety, makes it a versatile reagent in organic synthesis and a subject of interest in toxicological and pharmaceutical research.[1] This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with allyl methanesulfonate.
Chemical Structure and Properties
Allyl methanesulfonate consists of an allyl group bonded to the oxygen atom of a methanesulfonate group.[1] The electron-withdrawing nature of the sulfonyl group makes the methanesulfonate anion an excellent leaving group in nucleophilic substitution reactions. The allyl group, with its double bond, can participate in a variety of addition and transition-metal-catalyzed reactions.[1]
Chemical Structure
Caption: Chemical structure of allyl methanesulfonate.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of allyl methanesulfonate.
| Property | Value | Reference |
| CAS Number | 6728-21-8 | [1][2][3] |
| Molecular Formula | C₄H₈O₃S | [1][2] |
| Molecular Weight | 136.17 g/mol | [1] |
| IUPAC Name | prop-2-en-1-yl methanesulfonate | [1] |
| Synonyms | Allyl mesylate, 2-Propen-1-yl methanesulfonate, 3-(Mesyloxy)-1-propene | [1][2] |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | 220.45 °C (rough estimate) | [2] |
| Density | 1.283 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4640 (estimate) | [2] |
| Solubility | Good solubility in common organic solvents (e.g., alcohols, ethers); limited solubility in water. | [1] |
| Flash Point | 93.6 °C | [2] |
| Vapor Pressure | 0.0962 mmHg at 25 °C | [2] |
Experimental Protocols
Synthesis of Allyl Methanesulfonate
A general and common method for the synthesis of methanesulfonate esters involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base. The following protocol is adapted for the synthesis of allyl methanesulfonate.
Materials:
-
Allyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (B128534) (or other tertiary amine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure allyl methanesulfonate.
Caption: Experimental workflow for the synthesis and purification of allyl methanesulfonate.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddt | 1H | -CH=CH₂ |
| ~5.4 | d | 1H | -CH=CH ₂(cis) |
| ~5.3 | d | 1H | -CH=CH ₂(trans) |
| ~4.6 | d | 2H | -O-CH ₂- |
| ~3.0 | s | 3H | -S-CH ₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~132 | -C H=CH₂ |
| ~120 | -CH=C H₂ |
| ~70 | -O-C H₂- |
| ~38 | -S-C H₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch |
| ~1360 | Strong | S=O stretch (asymmetric) |
| ~1175 | Strong | S=O stretch (symmetric) |
| ~950 | Strong | S-O-C stretch |
Mass Spectrometry
| m/z | Interpretation |
| 136 | [M]⁺ (Molecular ion) |
| 95 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 79 | [CH₃SO₂]⁺ (Methanesulfonyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Biological Activity and Signaling Pathway
Allyl methanesulfonate is known to be a genotoxic agent, capable of causing genetic defects.[1] Its mechanism of action is attributed to its ability to act as an alkylating agent, similar to other methanesulfonate esters. It is a direct-acting S(N)2 alkylating agent, meaning it can directly modify nucleophilic sites in biological macromolecules like DNA without prior metabolic activation.
The primary targets for alkylation within DNA are the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation can lead to DNA damage, including base mispairing during replication, which can result in mutations. If not repaired by cellular DNA repair mechanisms, these mutations can contribute to carcinogenesis.
